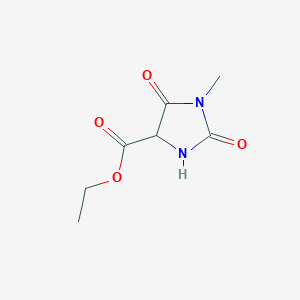

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-13-6(11)4-5(10)9(2)7(12)8-4/h4H,3H2,1-2H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILZBYCDEFCXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)N(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304349 | |

| Record name | ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21823-24-5 | |

| Record name | NSC165488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

This method involves the cyclization of ethyl 2-amino-3-(methylamino)propionate using phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of a carbamoyl chloride intermediate, followed by intramolecular cyclization to yield the imidazolidine ring.

- Reactants : Ethyl 2-amino-3-(methylamino)propionate (1.0 equiv), phosgene (1.2 equiv), sodium bicarbonate (NaHCO₃, 10.0 equiv).

- Solvent : Water or dichloromethane (DCM).

- Conditions : 0°C → room temperature, 12–24 hours.

- Workup : Ion-exchange chromatography (Dowex 50WX2-100 resin) to isolate the free acid, followed by esterification with ethanol under acidic conditions.

Key Observations :

Data Table: Cyclization Reaction Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Phosgene Equiv | 1.2 | Maximizes cyclization |

| Temperature | 0°C → RT | Prevents over-reaction |

| Base (NaHCO₃) | 10.0 equiv | Neutralizes HCl |

| Solvent | Water/DCM | Enhances solubility |

Methylation of Ethyl 2,5-Dioxoimidazolidine-4-Carboxylate

Dimethyl Carbonate-Mediated Methylation

This approach introduces the methyl group at the 1-position of the imidazolidine ring using dimethyl carbonate (DMC) under basic conditions.

- Reactants : Ethyl 2,5-dioxoimidazolidine-4-carboxylate (1.0 equiv), DMC (1.5 equiv), potassium carbonate (K₂CO₃, 1.8 equiv).

- Solvent : Diethylene glycol dimethyl ether.

- Conditions : 80–120°C, 8–12 hours.

- Workup : Filtration to remove salts, solvent evaporation, and vacuum distillation.

Key Observations :

Data Table: Methylation Conditions

| Condition | Effect on Yield | Purity |

|---|---|---|

| K₂CO₃ (1.8 equiv) | Optimal base | Reduces side reactions |

| DMC (1.5 equiv) | Balanced reactivity | Minimizes over-methylation |

| Temperature (100°C) | Accelerates reaction | Requires precise control |

Condensation of Ethyl Glyoxylate with Methylurea

One-Pot Synthesis

This method employs a condensation reaction between ethyl glyoxylate and methylurea in the presence of a dehydrating agent.

- Reactants : Ethyl glyoxylate (1.0 equiv), methylurea (1.1 equiv), acetic acid (AcOH, catalytic).

- Solvent : Ethanol.

- Conditions : Reflux (78°C), 4–6 hours.

- Workup : Cooling, filtration, and recrystallization from ethyl acetate.

Key Observations :

Data Table: Condensation Reaction Variables

| Variable | Optimal Value | Outcome |

|---|---|---|

| Methylurea Equiv | 1.1 | Ensures complete reaction |

| AcOH (Catalytic) | 0.5% v/v | Accelerates cyclization |

| Reflux Time | 4–6 hours | Balances yield/purity |

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclization | 65–70 | Moderate | High (phosgene cost) |

| Methylation | 50–60 | High | Moderate |

| Condensation | 55–65 | Low | Low |

Advantages and Limitations

- Cyclization : High yields but requires hazardous phosgene.

- Methylation : Scalable but generates stoichiometric salts.

- Condensation : Simple setup but lower purity.

Characterization and Quality Control

Analytical Techniques

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications .

Applications De Recherche Scientifique

Chemical Synthesis and Peptide Coupling

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate is recognized for its role as an effective coupling reagent in peptide synthesis. Its ability to activate carboxylic acids for amide bond formation makes it valuable in the production of peptides and other complex organic molecules. The compound enhances the efficiency of peptide synthesis by improving yields and reducing side reactions .

Antiviral and Antiparasitic Activity

Recent studies have highlighted the potential of derivatives based on the 2,5-dioxoimidazolidine scaffold, including this compound, as promising antiviral and antiparasitic agents. These compounds have shown significant inhibitory activity against various viruses, including Flaviviridae viruses (such as Hepatitis C Virus) and Trypanosoma species responsible for diseases like Chagas disease . The mechanism involves the inhibition of RNA replication and cell viability, indicating a potential pathway for drug development.

Applications in Agriculture

The compound has been explored for its fungicidal properties. Research indicates that it can be incorporated into formulations aimed at controlling plant pathogenic fungi. Its application in agricultural settings could enhance crop protection strategies against fungal infections, thereby improving yield and sustainability in farming practices .

Structural Modifications for Enhanced Activity

The structural versatility of this compound allows for modifications that can enhance its biological activity. For instance, introducing various substituents on the imidazolidine ring has been shown to affect its pharmacological properties significantly. Such modifications can lead to improved efficacy against targeted pathogens or enhanced stability in biological environments .

Case Study: Antiviral Activity

In a study evaluating the antiviral properties of derivatives based on the compound, researchers synthesized several analogs that exhibited varying degrees of efficacy against different HCV genotypes. The results indicated that specific structural modifications led to enhanced binding affinity and reduced effective concentrations (EC50), showcasing the compound's potential as a lead structure for antiviral drug development .

Case Study: Peptide Synthesis

A comparative study on peptide coupling reagents included this compound among other reagents. The findings demonstrated that this compound provided higher yields in peptide synthesis compared to traditional methods, affirming its utility in organic synthesis applications .

Mécanisme D'action

The mechanism of action of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2,5-dioxoimidazolidine-4-carboxylate

- Methyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

- Ethyl 1-methyl-2,5-dioxoimidazolidine-5-carboxylate

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Activité Biologique

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS No: 21823-24-5) is an organic compound characterized by its unique imidazolidine structure, which includes a dioxo group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C7H10N2O4

- Molecular Weight : Approximately 186.165 g/mol

- Melting Point : 87-88 °C

- Solubility : Soluble in various organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibacterial agent. For instance, preliminary data suggest effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism that may be beneficial in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of this compound reveal promising results. In cell line studies, this compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the dioxo group is critical for its reactivity and interaction with biological targets. Comparisons with related compounds highlight how variations in substituents can affect potency and selectivity:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate | 21823-24-5 | Enhanced lipophilicity due to benzyl substitution |

| Methyl 2,5-dioxoimidazolidine-4-carboxylate | 45082278 | Lacks ethyl group; different biological profile |

| Ethyl 1-methyl-2,5-dioxoimidazolidine | N/A | Simpler structure may lead to varied activities |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies indicate favorable absorption characteristics and moderate distribution within biological systems. Further research is necessary to elucidate its metabolism and excretion pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

- In Vivo Model for Inflammation : A study using a rat model of induced inflammation demonstrated that administration of this compound significantly reduced paw edema compared to control groups.

- Cancer Cell Line Studies : In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of colon cancer cells (HT29), with IC50 values indicating substantial cytotoxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis often involves condensation reactions between imidazolidine precursors and ethyl carboxylate derivatives under reflux conditions. For example, analogous procedures use acetic acid as a solvent with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Key parameters include temperature control (reflux duration), stoichiometric ratios of reagents, and purification techniques (e.g., solvent selection for recrystallization). Impurities may arise from incomplete cyclization or side reactions, necessitating TLC or HPLC monitoring .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity Assessment : High-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, and phosphate buffer (pH 5.5) is recommended for resolving polar impurities .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR can identify key functional groups (e.g., methyl, carbonyl, and ethyl ester moieties). Peaks near δ 1.2–1.4 ppm (triplet, ethyl CH) and δ 4.1–4.3 ppm (quartet, ethyl CH) are diagnostic for the ester group .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) during characterization?

- Methodological Answer : Contradictions may arise from tautomerism, solvate formation, or isomerism. For example, the keto-enol tautomerism in dioxoimidazolidine derivatives can lead to split peaks in NMR. To address this:

- Perform variable-temperature NMR to observe dynamic equilibria .

- Use X-ray crystallography (via SHELXL software) to unambiguously determine the solid-state structure and compare it with solution-phase data .

- Computational modeling (DFT calculations) can predict stable conformers and validate experimental observations .

Q. What strategies optimize the crystallographic refinement of this compound using SHELX software?

- Methodological Answer :

- Data Collection : High-resolution X-ray data (≤ 0.8 Å) is critical. Use synchrotron sources for weakly diffracting crystals.

- Refinement in SHELXL :

- Apply restraints for disordered ethyl or methyl groups.

- Use the TWIN command for handling twinned crystals, common in imidazolidine derivatives .

- Validate the final model with R and electron density maps (e.g., check for residual peaks near carbonyl groups).

Q. How do solvent interactions and storage conditions affect the stability of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the compound by reducing hydrolysis, while protic solvents (e.g., water) may promote degradation. Studies on similar compounds show that solvent residues (e.g., 1-methyl-2-pyrrolidone) can alter elemental analysis results, necessitating rigorous drying .

- Storage : Store under inert gas (N or Ar) at –20°C to prevent oxidation of the dioxoimidazolidine ring. Monitor stability via periodic HPLC analysis .

Q. What computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Retrosynthesis Tools : Platforms like PubChem’s retrosynthesis module use Reaxys and Pistachio databases to propose feasible reaction pathways (e.g., amidation at the carboxylate group or ring-opening reactions) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., carbonyl carbons) or nucleophilic substitution (e.g., methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.